molecular formula C18H14BrN3O B5433539 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile

Cat. No. B5433539
M. Wt: 368.2 g/mol
InChI Key: OLYNCOKIQUFPDK-UKTHLTGXSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. It has also been found to bind to metal ions and form fluorescent complexes, which can be used for the detection of metal ions.
Biochemical and Physiological Effects
This compound has been found to have anti-cancer and anti-inflammatory effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. Additionally, it has been found to bind to metal ions and form fluorescent complexes, which can be used for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, it could be studied for its potential use in other fields, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and optimize its use in different fields.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile can be synthesized using different methods. One of the methods involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 2-aminobenzimidazole in the presence of acetic acid and acetonitrile. The resulting product is then treated with acrylonitrile to obtain this compound. Another method involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 2-nitrobenzimidazole in the presence of sodium methoxide, followed by reduction of the nitro group and treatment with acrylonitrile.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)acrylonitrile has been studied for its potential applications in various fields. It has been found to have anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c1-2-23-17-8-7-14(19)10-12(17)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYNCOKIQUFPDK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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